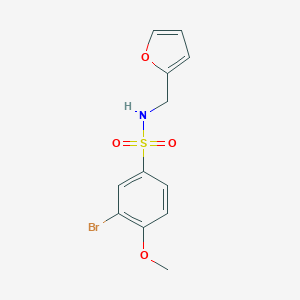![molecular formula C25H22ClF3N4O4S B299302 N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299302.png)
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been reported to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. Additionally, it has been shown to exhibit anti-angiogenic activity, which is the inhibition of blood vessel formation in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
Future research on N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide could focus on the development of new analogs with improved potency and reduced toxicity. Additionally, further studies could investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride in the presence of a base to form 4-chloro-3-(trifluoromethyl)anilinosulfonamide. This compound is then reacted with N-(4-aminophenyl)acetamide in the presence of a coupling agent to form N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, cancer research, and drug discovery. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Nom du produit |
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C25H22ClF3N4O4S |
Poids moléculaire |
567 g/mol |
Nom IUPAC |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C25H22ClF3N4O4S/c1-16(18-8-10-19(11-9-18)30-17(2)34)31-32-24(35)15-33(38(36,37)21-6-4-3-5-7-21)20-12-13-23(26)22(14-20)25(27,28)29/h3-14H,15H2,1-2H3,(H,30,34)(H,32,35)/b31-16+ |
Clé InChI |
KFJABYXMMQXPAE-WCMJOSRZSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)NC(=O)C |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
SMILES canonique |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)